Superior Potency Against E138K/Q148K Double Mutant vs. Cabotegravir (CAB)
HIV-1 inhibitor-64 (Compound 7c) demonstrates significantly superior potency against the therapeutically important E138K/Q148K integrase double mutant compared to the FDA-approved INSTI cabotegravir (CAB), achieving a >12-fold improvement in antiviral activity [1]. This double mutant represents a clinically relevant resistance pathway that can emerge during long-acting antiretroviral therapy with CAB [1].
EC₅₀ 4.7 ± 0.4 nM
Not reported; >12-fold less potent
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 E138K/Q148K double mutant |
|---|---|
| Target Compound Data | EC50 = 4.7 ± 0.4 nM |
| Comparator Or Baseline | Cabotegravir (CAB) EC50 = not explicitly provided for E138K/Q148K but >12-fold less potent than target compound |
| Quantified Difference | >12-fold improvement over CAB |
| Conditions | Single-round infection assays in cultured cells; HOS cell-based antiviral assay |
Why This Matters
This >12-fold potency advantage against E138K/Q148K is critical for studies focused on CAB resistance mechanisms or for evaluating INSTIs under selection pressure scenarios relevant to long-acting ART.
- [1] Mahajan PS, Smith SJ, Li M, Craigie R, Hughes SH, Zhao XZ, Burke TR Jr. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. ACS Infect Dis. 2024;10(2):461-478. View Source
